Oxaziclomefone
Overview
Description
Oxaziclomefone (OAC) is a novel herbicide that has been shown to inhibit cell expansion in various plant species, particularly in the roots and cell cultures of gramineous monocots. It operates without affecting turgor pressure or wall acidification, suggesting that its primary mode of action is through altering wall extensibility rather than influencing the osmotic potential or water transport across cell membranes . OAC's specificity in inhibiting cell expansion without affecting cell division or the biochemical processes related to wall extension makes it a unique tool for studying cell wall physiology and herbicide action .
Synthesis Analysis
While the synthesis of oxaziclomefone is not directly detailed in the provided papers, the chemical structure of oxaziclomefone suggests that it may be synthesized through pathways similar to those used for other oxazine derivatives. Oxazines are a class of heterocycles that have garnered interest due to their biological activities and can be synthesized through various methods, including one-pot approaches in green reaction mediums . Although oxaziclomefone's synthesis is not explicitly described, it is likely that it involves the formation of the oxazine ring, possibly through a cyclization reaction involving a dichlorophenyl precursor and a methyl ethyl ketone derivative.
Molecular Structure Analysis
Oxaziclomefone's molecular structure includes an oxazine ring, which is a six-membered heterocycle containing one oxygen and one nitrogen atom. The presence of the 3,5-dichlorophenyl group and a phenyl group attached to the oxazine ring indicates that the molecule has significant aromatic character, which could influence its interaction with plant cell walls . The molecular structure of oxaziclomefone is likely crucial for its herbicidal activity, as the arrangement of functional groups and the overall three-dimensional shape of the molecule determine its ability to interact with specific biological targets within plant cells.
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving oxaziclomefone, but they do discuss its effects on biochemical processes within plant cells. Oxaziclomefone does not affect the synthesis or post-synthetic modification of major architectural wall components, nor does it influence the redox environment of the apoplast . This indicates that oxaziclomefone's herbicidal action does not involve direct chemical reactions with cell wall polysaccharides or oxidative processes. Instead, its mode of action is likely due to a more subtle interaction with the cell wall that leads to decreased wall extensibility.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxaziclomefone are not explicitly discussed in the provided papers. However, based on its molecular structure, oxaziclomefone is likely to be a relatively stable compound with moderate solubility in water, given its aromatic character and the presence of polar functional groups. Its stability and solubility would be important for its function as a systemic herbicide, allowing it to be absorbed and transported within plant tissues to exert its herbicidal effects . The specific physical and chemical properties of oxaziclomefone would be critical for its application as a herbicide, influencing its efficacy, persistence in the environment, and safety profile.
Case Studies and Applications
Oxaziclomefone has been tested in various plant species, including maize, spinach, and rose, with varying degrees of effectiveness . In maize cell cultures, it has been shown to inhibit cell expansion without affecting cell division or osmotic potential . Additionally, oxaziclomefone has been evaluated in the field for weed control in direct seeding fields of paddy rice, where it effectively controlled annual grassy weeds and sedges without impacting broad-leaved weeds . These case studies demonstrate the potential of oxaziclomefone as a selective herbicide with a novel mode of action, offering a new tool for weed management in agricultural settings.
Scientific Research Applications
Herbicidal Applications in Agriculture
- Oxaziclomefone is recognized as an effective herbicide, particularly in agricultural settings. A study highlighted its efficacy in controlling annual grassy weeds in direct seeding fields of paddy rice. It was found that 30% oxaziclomefone SC could control weeds like Leptochloa chinensis and Echinochloa crusgalli effectively. The control against grassy weeds and sedges was over 85% and 75%-85%, respectively, though it was less effective against broad-leaved weeds (Zhong Guo-hua, 2011).
Effects on Plant Cell Expansion
- Oxaziclomefone has been studied for its impact on plant cell growth, particularly in maize cell cultures. It inhibits cell expansion without affecting turgor pressure or wall acidification, suggesting changes in wall extensibility as the primary mechanism. This herbicide doesn't influence major biochemical processes related to wall extension, making it a valuable tool for studying primary cell wall physiology (N. O'Looney & S. Fry, 2005).
Environmental Persistence and Safety
- The environmental impact and safety of oxaziclomefone have been examined. Studies on its dissipation in soil, water, and rice plants indicate that it has mean half-lives of 11.3 days in water, 37 days in soil, and 4.4 days in rice plants. At harvest, its residue levels in soil, straw, rice hull, and husked rice were below the maximum residue level set by Japan and Korea, suggesting safe application in rice fields under recommended conditions (Hongwu Liang et al., 2011).
Safety And Hazards
Future Directions
Oxaziclomefone has low mobility in different soils and is not easily leached, posing a low potential threat of contaminating surface water and groundwater . This suggests that future research could focus on further understanding its environmental impact and exploring its use in different agricultural contexts.
properties
IUPAC Name |
3-[2-(3,5-dichlorophenyl)propan-2-yl]-6-methyl-5-phenyl-2H-1,3-oxazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2NO2/c1-13-18(14-7-5-4-6-8-14)19(24)23(12-25-13)20(2,3)15-9-16(21)11-17(22)10-15/h4-11H,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOHEOSCARXMMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(CO1)C(C)(C)C2=CC(=CC(=C2)Cl)Cl)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3057983 | |
Record name | Oxaziclomefone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3057983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxaziclomefone | |
CAS RN |
153197-14-9 | |
Record name | Oxaziclomefone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153197-14-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxaziclomefone [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153197149 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxaziclomefone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3057983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4H-1,3-Oxazin-4-one, 3-[1-(3,5-dichlorophenyl)-1-methylethyl]-2,3-dihydro-6-methyl-5-phenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.056 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OXAZICLOMEFONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O05VST8NA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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